4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid
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Overview
Description
. This compound is characterized by its unique structure, which includes a prop-2-yn-1-yl group attached to a carbamoyl amino butanoic acid backbone.
Preparation Methods
The synthesis of 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid involves several steps. One common method includes the esterification of diosgenin at position 3 with 4-oxo-4-(prop-2-yn-1-yloxy)butanoic acid, followed by a click reaction on the terminal alkyne with 3-azidopropan-1-ol N-alkylated dendrons . This results in a prodrug with methyl ester end-groups and a derivative with tert-butyl ester end-groups. Hydrolysis of the tert-butyl ester derivative affords a prodrug with carboxylic acid terminals .
Chemical Reactions Analysis
4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of chemical probes, which are essential for studying biological targets . The compound’s unique structure allows for UV light-induced covalent modification of biological targets, making it valuable in chemical biology experiments .
Mechanism of Action
The mechanism of action of 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid involves its ability to covalently modify biological targets through its alkyne tag. When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target . This mechanism is particularly useful in the development of photoaffinity probes and other chemical biology tools.
Comparison with Similar Compounds
Similar compounds to 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid include 4-oxo-4-(2-propyn-1-yloxy)butanoic acid and 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid . These compounds share similar structural features, such as the presence of an alkyne group, but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-(prop-2-ynylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-5-9-8(13)10-6-3-4-7(11)12/h1H,3-6H2,(H,11,12)(H2,9,10,13) |
InChI Key |
KVWTUEJZJPGCDB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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